2-methyl-4-(trifluoromethoxy)benzoyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

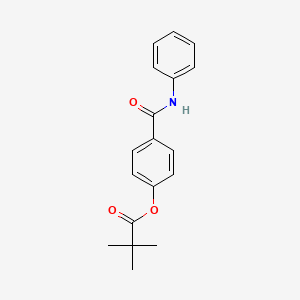

2-Methyl-4-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2 . It is a clear, colorless liquid . It is an organic building block used in chemical synthesis .

Molecular Structure Analysis

The molecular weight of 2-Methyl-4-(trifluoromethoxy)benzoyl Chloride is 238.59 Da . The InChI code for this compound is 1S/C9H6ClF3O2/c1-5-4-6 (15-9 (11,12)13)2-3-7 (5)8 (10)14 .Physical And Chemical Properties Analysis

2-Methyl-4-(trifluoromethoxy)benzoyl Chloride is a clear, colorless liquid . It has a molecular weight of 238.59 Da . The density and refractive index values of related compounds have been reported .Applications De Recherche Scientifique

Synthesis of New Compounds

A novel class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones, was synthesized through the cyclization of o-acyloxy benzoyl chlorides, showcasing the versatility of benzoyl chloride derivatives in creating aspirin prodrugs and intermediates for further chemical synthesis (Babin & Bennetau, 2001). Additionally, benzoyl chlorides have been utilized in the mix-and-heat benzylation of alcohols, converting them into benzyl ethers, indicating their role in functional group transformations and organic synthesis enhancements (Poon & Dudley, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound can cause skin and eye irritation, and specific target organ toxicity, particularly affecting the respiratory system .

Mode of Action

It’s known to be combustible and forms explosive mixtures with air on intense heating .

Biochemical Pathways

It’s known that the compound can lead to the release of irritating gases and vapors through thermal decomposition .

Pharmacokinetics

It’s known that the compound is corrosive, and ingestion can cause severe swelling and damage to the delicate tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-4-(trifluoromethoxy)benzoyl Chloride. For instance, the compound is known to be combustible and can form explosive mixtures with air on intense heating . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5-4-6(15-9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUFFOSJJREPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(trifluoromethoxy)benzoyl Chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2990330.png)

![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)

![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)

![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)